

An In-depth Technical Guide to Fluorinated Acetophenones in Organic Chemistry

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Compound of Interest

Compound Name: *2',3',5'-Trifluoroacetophenone*

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Introduction

Fluorinated acetophenones are a pivotal class of compounds in modern organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of high-value molecules. The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties, profoundly influencing reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] These characteristics have made fluorinated acetophenones indispensable in the fields of medicinal chemistry, agrochemicals, and materials science.^[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated acetophenones. It includes detailed experimental protocols for their preparation, tabulated quantitative data for easy comparison, and visualizations of key concepts to aid in understanding their role in chemical and biological systems.

Physicochemical and Spectral Properties of Selected Fluorinated Acetophenones

The introduction of fluorine atoms to the acetophenone structure leads to predictable yet significant changes in its physical and spectral properties. The high electronegativity of fluorine influences the electron density of the aromatic ring and the carbonyl group, which can be

observed in their spectroscopic data. The following table summarizes key properties for a selection of fluorinated acetophenones.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n20/D)	¹ H NMR	¹⁹ F NMR
								Weigh g	Boilin g Point
2'-Fluoroacetophenone	<chem>C8H7FO</chem>	138.14	187-189	-	1.137	1.507	2.62 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H)	¹ H NMR (δ, ppm) [2]	¹⁹ F NMR (δ, ppm) -114.3[3]
3'-Fluoroacetophenone	<chem>C8H7FO</chem>	138.14	188-190	-	1.14	1.511	2.60 (s, 3H), 7.25-7.31 (m, 1H), 7.43-7.50 (m, 2H), 7.68-7.72 (m, 1H)	¹ H NMR (δ, ppm)	¹⁹ F NMR (δ, ppm) -113.5

4'-							2.58	
Fluoro	C_8H_7F	138.14	196	4	1.143	1.511	(s, 3H),	
acetop	O						7.13 (t, $J=8.8$ Hz, 2H),	-105.8[4]
henon							7.97-	
e							8.00 (q, 2H)	[2]
2',4'-							2.64	
Difluor	$C_8H_6F_2$	156.13	80- 81/25 mmHg	-	1.234	1.488	(s, 3H), 6.85-	6.98 (m, 2H),
oaceto	O						7.85-	-104.5, -109.1
pheno							7.92 (m, 1H)	
ne								
2',4',6'-							2.63	
Trifluor	$C_8H_5F_3$	174.12	168- 170	33-35	-	-	(s, 3H), 6.75- 6.82	-101.2, -108.7
oaceto	O						(m, 2H)	
pheno								
ne								
2',3',4', 5',6'-							2.64	-142.1, -154.5,
Pentafl	$C_8H_3F_5$	210.10	130- 131	-	1.476	1.4366	(s, 3H) [5]	-162.3[6]
uoroac	O							
etophe								
none								

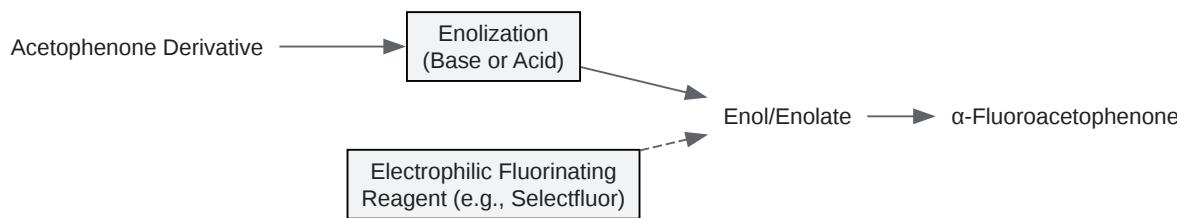
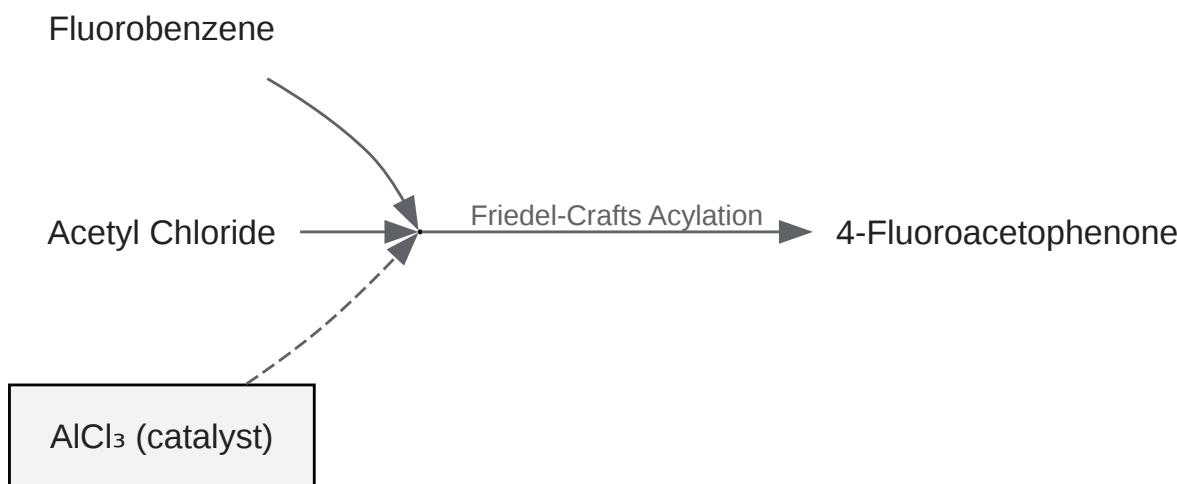
3'- (Trifluo rometh yl)acet ophen one	C ₈ H ₇ F ³ O	188.15	187- 189	-	1.259	1.459	J=7.8 Hz, 1H), 7.84 (d, 1H), 8.15 (d, J=7.8 Hz, 1H), 8.23 (s, 1H)	2.65 (s, 3H), 7.62 (t, J=7.8 Hz, 1H), -62.8
3',5'- Bis(trifl uorom ethyl)a cetoph enone	C ₁₀ H ₆ F ₆ O	256.15	194- 196	8-10	1.41	1.424	8.12 (s, 1H), 8.35 (s, 2H)	2.72 (s, 3H), -63.1

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated acetophenones can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation of Fluorinated Benzenes

A common and direct method for preparing ring-fluorinated acetophenones is the Friedel-Crafts acylation of a corresponding fluorinated benzene with an acylating agent, typically in the presence of a Lewis acid catalyst.^[7]



Enzyme + Fluorinated Ketone Inhibitor

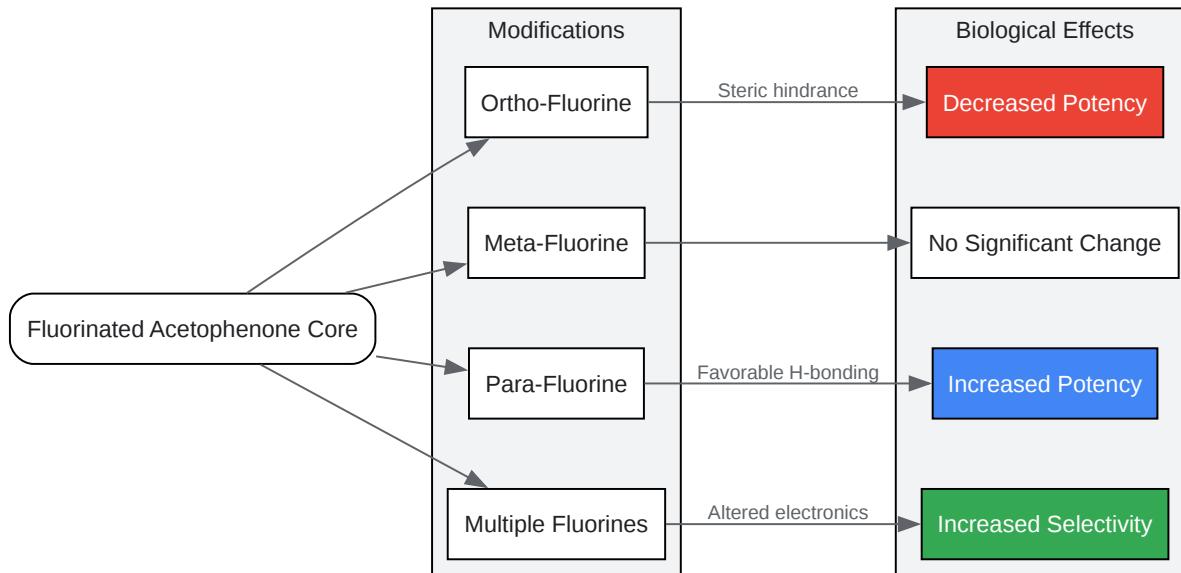
Binding

Enzyme-Inhibitor Complex

Nucleophilic attack by
active site Serine

Tetrahedral Hemiketal
(Transition-State Analog)

Enzyme Inhibition



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